Etilefrine hydrochloride

概要

説明

Etilefrine hydrochloride is an adrenergic agonist primarily of α1 and β1 receptors . It has been used as a vasoconstrictor agent . It is a sympathomimetic amine of the 3-hydroxy-phenylethanolamine series used in treating orthostatic hypotension of neurological, cardiovascular, endocrine, or metabolic origin .

Molecular Structure Analysis

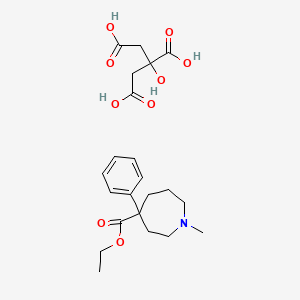

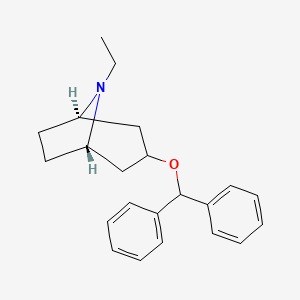

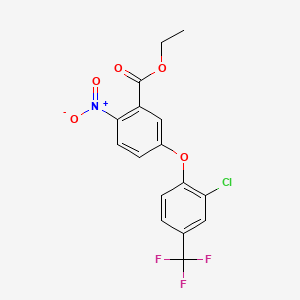

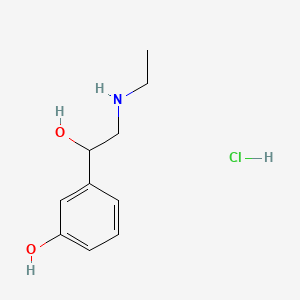

The molecular formula of Etilefrine hydrochloride is C10H16ClNO2 . The average molecular weight is 217.69 . The InChI Key is KTNROWWHOBZQGK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Etilefrine hydrochloride is a small molecule . It has a water solubility of 13.8 mg/mL . The logP is 0.01 (ALOGPS) and 0.23 (Chemaxon) . The pKa (Strongest Acidic) is 9.1 and the pKa (Strongest Basic) is 9.73 .科学的研究の応用

Buccal Administration for Hypotension Treatment

Research has explored the buccal administration of Etilefrine hydrochloride as an alternative to conventional routes due to the limitations associated with oral and parenteral forms, such as cardiac toxicity and first-pass effects. Buccal application showed a bioavailability of more than 20%, suggesting its feasibility as a delivery method for Etilefrine hydrochloride, potentially offering a more consistent plasma level and a reduction in adverse effects associated with other administration routes (Onishi & Sakata, 2018).

Fast-Dissolving Tablets and Films

Further studies have developed fast-dissolving buccal tablets and films of Etilefrine hydrochloride to enhance its absorption and efficacy in treating hypotension. These novel formulations were found to rapidly disintegrate and release the drug, achieving effective plasma levels swiftly, indicating their potential as practical and efficient alternatives for hypotension therapy (Sakata & Onishi, 2020); (Onishi & Sakata, 2021).

Analytical and Spectrophotometric Studies

Etilefrine hydrochloride has been the subject of various analytical and spectrophotometric studies aimed at improving the detection and quantification of the drug in pharmaceutical formulations and biological samples. These studies contribute to the quality control and assurance of Etilefrine hydrochloride in clinical and research settings (Shoukry et al., 1996); (Defrawy & Saber, 2017).

Cardiovascular and Hemodynamic Effects

Studies have also investigated the cardiovascular and hemodynamic effects of Etilefrine hydrochloride, particularly its potential to prevent syncopal recurrence in patients with vasovagal syncope and its effects during surgical procedures. These studies help elucidate the drug's mechanisms and potential therapeutic applications in cardiovascular medicine (Raviele et al., 1999); (Retief et al., 1984).

Microencapsulation for Sustained Release

Microencapsulation of Etilefrine hydrochloride with ethylcellulose has been researched to develop a sustained release dosage form, aiming to improve the drug's therapeutic profile and patient compliance by modulating its release rate and duration (Kim & Choi, 1986).

作用機序

Target of Action

Etilefrine hydrochloride is an adrenergic agonist that primarily interacts with α1 and β1 receptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and vascular resistance.

Mode of Action

Etilefrine hydrochloride acts as a direct-acting sympathomimetic agent . It binds to and activates specific adrenergic receptors, primarily α1 and β1 receptors . The stimulation of these receptors leads to vasoconstriction and an increase in heart rate and contractility .

Result of Action

Etilefrine hydrochloride increases cardiac output, stroke volume, venous return, and blood pressure in both humans and experimental animals . This suggests that it stimulates both α and β adrenergic receptors. Its effects on peripheral vascular resistance vary with dosage .

Action Environment

The action, efficacy, and stability of etilefrine hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. For example, the therapeutic efficacy of etilefrine can be decreased when used in combination with Acebutolol . .

Safety and Hazards

Etilefrine hydrochloride is toxic if swallowed and causes serious eye irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Etilefrine hydrochloride shows potential as an alternative dosage form for hypotension therapy . A study aimed to develop and evaluate oral medicated jelly containing Etilefrine that could offer an easily taken palatable dosage form with higher bioavailability . Another study prepared orally fast-dissolving tablets of Etilefrine hydrochloride to achieve efficient absorption .

特性

IUPAC Name |

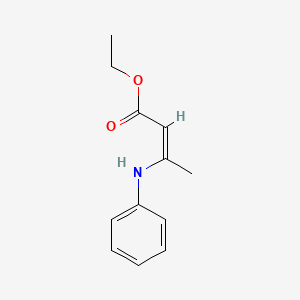

3-[2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNROWWHOBZQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C1=CC(=CC=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

709-55-7 (Parent) | |

| Record name | Etilefrine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045322 | |

| Record name | Etilefrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Etilefrine hydrochloride | |

CAS RN |

943-17-9, 534-87-2 | |

| Record name | Etilefrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etilefrine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etilefrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEMETHANOL, .ALPHA.-{(ETHYLAMINO)METHYL}-3-HYDROXY-,HYDROCHLORIDE, (.+-.)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETILEFRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBI6Q5FH3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of etilefrine hydrochloride?

A: Etilefrine hydrochloride is a sympathomimetic amine that acts primarily as an alpha-adrenergic agonist. [] This means it mimics the effects of norepinephrine on alpha-adrenergic receptors, leading to vasoconstriction.

Q2: What are the downstream effects of etilefrine hydrochloride's alpha-adrenergic agonism?

A: The vasoconstrictive effects primarily affect the venous system, leading to increased venous return to the heart. [] This can be beneficial in treating orthostatic hypotension by increasing blood pressure.

Q3: What is the molecular formula and weight of etilefrine hydrochloride?

A3: Etilefrine hydrochloride has the molecular formula C10H15NO2·HCl and a molecular weight of 217.7 g/mol.

Q4: Is there any spectroscopic data available for etilefrine hydrochloride?

A: Yes, various studies utilize spectroscopic techniques for analysis. For example, UV spectrophotometry is frequently employed, with a maximum absorption observed around 220 nm. [, , ] Additionally, proton magnetic resonance (PMR) spectroscopy has been established as a method for its determination. []

Q5: What is the solubility of etilefrine hydrochloride in commonly used solvents?

A: Etilefrine hydrochloride demonstrates good solubility in water and alcohol solvents. [, ] This characteristic is important for its formulation in various dosage forms, including injectables and oral solutions.

Q6: What are the common strategies used to enhance the stability or bioavailability of etilefrine hydrochloride in pharmaceutical formulations?

A: Microencapsulation with ethylcellulose has been investigated as a method to achieve sustained release of etilefrine hydrochloride. [] Additionally, the development of buccal tablets and fast-dissolving films using excipients like sodium alginate and mannitol aims to improve bioavailability and provide rapid absorption. [, ]

Q7: What are the common analytical techniques used for the determination of etilefrine hydrochloride?

A7: Several analytical methods have been developed for etilefrine hydrochloride quantification, including:

- Spectrophotometry: This technique exploits the absorbance properties of etilefrine hydrochloride, particularly after complex formation or derivatization. Methods using reagents like copper-neocuproine, bromocresol green, methyl orange, and 4-chloro-7-nitrobenzofurazan have been reported. [, , , ]

- Spectrofluorimetry: This method utilizes the native fluorescence of etilefrine hydrochloride for sensitive quantification. [] Micellar enhancement using sodium dodecyl sulfate can further improve sensitivity. []

- High-Performance Liquid Chromatography (HPLC): HPLC offers a robust and specific approach for analyzing etilefrine hydrochloride, even in complex matrices like pharmaceutical formulations or biological samples. [, , ]

- Flow-Injection Chemiluminescence: This method exploits the chemiluminescence generated during the oxidation of etilefrine hydrochloride for highly sensitive detection. []

- Proton Magnetic Resonance (PMR) Spectroscopy: PMR spectroscopy provides a unique analytical approach for quantifying etilefrine hydrochloride in various sample types. []

- Conductometric Titration: This method utilizes silver nitrate to precipitate chloride ions from etilefrine hydrochloride, allowing for quantitative determination based on conductance measurements. []

Q8: What are the key considerations for analytical method validation for etilefrine hydrochloride?

A: As with any analytical method, validation of methods for etilefrine hydrochloride determination should include assessments of accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability. [, , ] This ensures the reliability and accuracy of the analytical data generated.

Q9: What is the typical route of administration for etilefrine hydrochloride?

A: Etilefrine hydrochloride is administered through various routes, including intravenous injection, oral tablets, and more recently, buccal tablets and films. [, ] The choice of route depends on the desired therapeutic outcome and patient factors.

Q10: How is etilefrine hydrochloride metabolized and eliminated from the body?

A: While detailed metabolic pathways haven't been extensively outlined within the provided research, it is known that etilefrine hydrochloride undergoes metabolism, and its metabolites are ultimately excreted. [, ]

Q11: What are the common applications of etilefrine hydrochloride in clinical settings?

A: Etilefrine hydrochloride is primarily used to treat orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing. [, , ] Its efficacy in this regard has been demonstrated in various clinical studies.

Q12: Are there any animal models used to study the effects of etilefrine hydrochloride?

A: Yes, rats are frequently used in pharmacokinetic studies to evaluate the absorption and bioavailability of different etilefrine hydrochloride formulations. [, ]

Q13: What are the potential side effects associated with etilefrine hydrochloride administration?

A: While generally well-tolerated, etilefrine hydrochloride may cause side effects such as palpitations, headache, and dizziness. [] Close monitoring of patients receiving this medication is crucial.

Q14: Are there alternative medications or treatment options for conditions where etilefrine hydrochloride is typically prescribed?

A: Yes, alternative medications for orthostatic hypotension include fludrocortisone, midodrine, and droxidopa. [] Non-pharmacological approaches, such as increasing fluid and salt intake and wearing compression stockings, are also important.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。